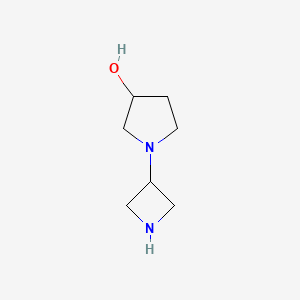

1-(azetidin-3-yl)pyrrolidin-3-ol

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-7-1-2-9(5-7)6-3-8-4-6/h6-8,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKSKAWLZGADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901304246 | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-54-1 | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901304246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 1 Azetidin 3 Yl Pyrrolidin 3 Ol Systems

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of a single, desired stereoisomer of 1-(azetidin-3-yl)pyrrolidin-3-ol is a significant challenge in organic chemistry. This requires precise control over the formation of the chiral centers within the molecule. Both enantioselective synthesis, which creates a specific stereoisomer from the outset, and chiral resolution, which separates a mixture of stereoisomers, are key strategies employed.

The construction of the chiral azetidine (B1206935) ring with a specific stereochemistry is a critical step. Asymmetric induction, where a chiral influence directs the formation of a new stereocenter, is a powerful tool.

Recent advancements have demonstrated the use of biocatalysis for the asymmetric one-carbon ring expansion of aziridines to form enantioenriched azetidines. nih.gov This method utilizes enzymes, such as engineered cytochrome P450 variants, to catalyze the reaction with high enantioselectivity. nih.gov For instance, the reaction of a benzyl (B1604629) aziridine-1-carboxylate with ethyl diazoacetate in the presence of a specific P450 variant can yield the corresponding azetidine with a high enantiomeric ratio (er) of 99:1. nih.gov This enzymatic approach offers a green and efficient alternative to traditional metal-catalyzed reactions.

Another strategy involves phase-transfer catalysis. nih.gov The use of chiral phase-transfer catalysts can facilitate the intramolecular C-C bond formation to construct spirocyclic azetidine oxindoles with high enantioselectivity (up to 98% ee). nih.gov The proposed mechanism suggests that the chiral catalyst activates the substrate, leading to a controlled cyclization. nih.gov

Metal-catalyzed reactions also play a crucial role. For example, a magnesium-catalyzed asymmetric ring-opening of aziridines with substituted tetrazoles, using a chiral ligand derived from azetidine and (R)-BINOL, can produce desymmetrized products in high yields and good enantioselectivities. researchgate.net

Table 1: Examples of Asymmetric Induction Methods for Azetidine Synthesis

| Method | Catalyst/Reagent | Key Feature | Enantioselectivity |

| Biocatalytic Ring Expansion | Engineered Cytochrome P450 | Enzymatic control over radical intermediates | Up to 99:1 er nih.gov |

| Phase-Transfer Catalysis | Chiral SF5-containing cation | Asymmetric activation of leaving group | Up to 98% ee nih.gov |

| Magnesium-Catalyzed Ring Opening | Mg(II) with chiral ligand | Desymmetrization of aziridines | Good enantioselectivities researchgate.net |

The construction of the pyrrolidine (B122466) ring with control over the relative stereochemistry of its substituents is another crucial aspect. Diastereoselective synthesis aims to favor the formation of one diastereomer over others.

One effective method is the iodine-mediated cyclization of homoallyl amines. nih.govresearchgate.net At room temperature, this reaction proceeds via a 4-exo trig cyclization to yield cis-2,4-disubstituted azetidines. However, by increasing the temperature, a stereocontrolled isomerization can occur, leading to the formation of cis-pyrrolidines. nih.gov The relative stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov

Ring expansion strategies also offer a pathway to substituted pyrrolidines. For example, the treatment of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to the corresponding pyrrolidine. nih.gov

Furthermore, radical-based methods have emerged for the synthesis of polysubstituted piperidines through a [4+2] cycloaddition of 3-aroyl azetidines and various alkenes, a process that involves the radical ring opening of the azetidine. mdpi.com While this example leads to piperidines, the underlying principles of radical-mediated ring-opening and cycloaddition could be adapted for pyrrolidine synthesis.

Visible light has also been used to induce the ring expansion of N-tosylaziridines to afford 2-nitro azetidines with controlled regio- and diastereoselectivity. acs.org This highlights the potential of photochemistry in stereocontrolled synthesis.

Table 2: Methods for Diastereoselective Pyrrolidine Synthesis

| Method | Reagents/Conditions | Key Feature | Stereochemical Outcome |

| Iodocyclization | Iodine, NaHCO3, Acetonitrile | Temperature-controlled isomerization | cis-Azetidine at RT, cis-Pyrrolidine at elevated temp. nih.govresearchgate.net |

| Copper-Catalyzed Ring Expansion | Diazo compound, Copper catalyst | One-carbon homologation | Substituted pyrrolidine nih.gov |

| Radical [4+2] Cycloaddition | Diboron compounds, 4-phenylpyridine | Radical ring opening of azetidine | Polysubstituted piperidines (adaptable for pyrrolidines) mdpi.com |

| Visible Light-Induced Ring Expansion | 1-bromo-1-nitroalkanes | Photochemical activation | Regio- and diastereoselective nitro azetidines acs.org |

When a synthesis produces a mixture of stereoisomers (a racemic mixture), separation techniques are necessary to isolate the desired enantiomer or diastereomer.

Chromatographic methods are widely used for chiral separations. chiralpedia.com Chiral chromatography employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.commpg.de Simulated moving bed (SMB) chromatography is a continuous and efficient technique for large-scale enantioseparations. chiralpedia.comethz.ch

Crystallization-based resolution is another powerful technique, particularly for industrial-scale production. chiralpedia.comuctm.edu This method often involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. chiralpedia.com These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. chiralpedia.com Preferential crystallization, where one enantiomer crystallizes directly from a supersaturated solution of the racemate, is also a viable but less common method. uctm.edu Viedma deracemization, an attrition-enhanced process, can convert a racemic solid phase into a single enantiomer under non-equilibrium conditions. researchgate.net

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral Chromatography (e.g., SMB) | Differential interaction with a Chiral Stationary Phase chiralpedia.commpg.de | Broad applicability, high purity ethz.ch | Higher cost, solvent consumption uctm.edu |

| Crystallization-Based Resolution | Differential solubility of diastereomeric salts or direct crystallization of one enantiomer chiralpedia.comuctm.edu | Cost-effective for large scale, established technology uctm.edu | Success is system-dependent, may require a suitable resolving agent uctm.edu |

Conformational Analysis and Dynamic Stereochemistry

The three-dimensional shape of this compound is not static. The azetidine and pyrrolidine rings can undergo conformational changes, and the nature and position of substituents can influence these dynamics.

Both azetidine and pyrrolidine rings are non-planar and exist in puckered conformations to relieve ring strain. bris.ac.uk The azetidine ring undergoes a "ring-flipping" motion, and the nitrogen atom can also undergo inversion, where its lone pair of electrons moves from one side of the ring to the other. bris.ac.uk The energy barrier for nitrogen inversion in N-methylazetidine has been calculated to be around 10.0 kcal/mol in solution. bris.ac.uk The equilibrium generally favors the conformation where the electron pair is in a pseudo-axial position. bris.ac.uk

The pyrrolidine ring also exhibits puckering, which can be described by two main forms, often referred to as "UP" and "DOWN" puckers in the context of proline residues in proteins. nih.gov The interconversion between these puckered forms is known as pseudorotation. chemrxiv.org The conformational flexibility of these rings is a key determinant of how the molecule interacts with biological targets.

The substituents on the azetidine and pyrrolidine rings significantly influence their conformational preferences. For instance, in N-substituted azetidines, the nature of the substituent on the nitrogen atom affects the nitrogen inversion barrier. acs.org

In pyrrolidine systems, the stereochemistry of substituents can lock the ring into a preferred conformation. For example, in certain EGFR inhibitors containing a substituted pyrrolidine linker, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer. nih.gov X-ray crystallography revealed that the potent (S)-enantiomer formed a covalent bond with the target protein, while the (R)-enantiomer did not, highlighting how stereochemistry dictates biological activity through conformational control. nih.gov

Computational studies on nicotine, which contains a pyrrolidine ring, have shown that the relative orientation of the pyridine (B92270) and pyrrolidine rings, as well as the pyrrolidine ring conformation itself, are influenced by the protonation state and the solvent environment. researchgate.net These findings underscore the complex interplay between substitution, stereochemistry, and conformational dynamics in heterocyclic systems like this compound.

Analysis of Stereochemical Stability under Reaction Conditions

The stereochemical integrity of chiral molecules is a crucial parameter during synthesis, purification, and storage. For this compound, the stereocenters, particularly the carbon bearing the hydroxyl group in the pyrrolidine ring and the substituted carbon in the azetidine ring, could be susceptible to epimerization under certain conditions.

Research into related structures, such as N-Boc pyrrolidine, has shown that the α-protons to the nitrogen can be abstracted under the influence of a strong base (like sBuLi), leading to a lithiated intermediate. The configurational stability of this intermediate is temperature-dependent; for instance, lithiated N-Boc pyrrolidine is known to become configurationally unstable at temperatures above -40°C. whiterose.ac.uk While this compound does not have a Boc-group, the principle of base-mediated epimerization at the carbon adjacent to the nitrogen remains a consideration, especially under harsh basic conditions.

Furthermore, studies on the synthesis of azetidine and pyrrolidine derivatives have highlighted the potential for ring-isomerization under thermal conditions. For example, certain 2-(iodomethyl)azetidine derivatives have been shown to isomerize to 3-iodopyrrolidines upon heating. researchgate.net While this is a structural rearrangement rather than epimerization at a single stereocenter, it underscores the potential for stereochemical changes under elevated temperatures.

The stability of the stereocenter bearing the hydroxyl group is also a key consideration. While typically stable, conditions that promote oxidation to a ketone and subsequent reduction could lead to racemization or inversion of configuration.

The following table summarizes potential conditions that could affect the stereochemical stability of this compound, based on studies of related compounds.

| Condition | Potential Effect | Rationale/Relevant Findings |

| Strong Basic Conditions (e.g., organolithium reagents) | Epimerization at C3 of the azetidine ring and C3 of the pyrrolidine ring | Deprotonation at the carbon adjacent to the ring nitrogen can lead to a configurationally unstable carbanion. whiterose.ac.uk |

| Elevated Temperatures | Ring isomerization or degradation | Thermal isomerization has been observed in related azetidine systems, converting them to pyrrolidines. researchgate.net |

| Acidic Conditions | Potential for racemization at the carbinol center (C3 of pyrrolidine) | While less common for secondary alcohols, strong acidic conditions could facilitate dehydration-rehydration or other reactions that might compromise stereochemical integrity. |

| Oxidative Conditions | Racemization at the carbinol center | Oxidation of the hydroxyl group to a ketone, followed by non-stereoselective reduction, would lead to a mixture of stereoisomers. |

Stereochemical Characterization Methodologies

A suite of analytical techniques is employed to unambiguously determine the stereochemical properties of chiral molecules like this compound. These methods allow for the determination of enantiomeric excess, absolute configuration, and relative stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thereby allowing for the determination of enantiomeric excess (ee). uma.es This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of this compound, which contains basic nitrogen atoms and a polar hydroxyl group, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. researchgate.netjsmcentral.org The separation can be optimized by adjusting the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) and by the addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid to improve peak shape and resolution. jsmcentral.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral HPLC method is essential for monitoring the stereochemical outcome of asymmetric syntheses and for quality control of the final compound. acs.org

Below is a table illustrating a hypothetical set of conditions for the chiral HPLC analysis of this compound.

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25°C |

| Hypothetical Retention Times | (R,R)-enantiomer: 8.5 min, (S,S)-enantiomer: 10.2 min |

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Configuration

While chiral HPLC can determine the enantiomeric purity, it does not reveal the absolute configuration of the enantiomers. For this, chiroptical techniques such as optical rotation (OR) and electronic circular dichroism (ECD) are invaluable. acs.org These methods measure the differential interaction of chiral molecules with plane-polarized and circularly polarized light, respectively.

The assignment of absolute configuration is now routinely achieved by comparing the experimentally measured OR and ECD spectra with those predicted by quantum mechanical calculations, most notably time-dependent density functional theory (TDDFT). researchgate.netrsc.org This approach involves first performing a conformational search for the molecule to identify all low-energy conformers. Then, the chiroptical properties of each conformer are calculated, and a Boltzmann-weighted average spectrum is generated for a given absolute configuration. The absolute configuration of the synthesized compound is then assigned by matching the experimental spectrum with the calculated one. rsc.org

Vibrational circular dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is another powerful technique that complements OR and ECD for the determination of absolute configuration, especially for conformationally flexible molecules. rsc.org

The following table presents example data that would be generated in such a study.

| Technique | Experimental Result | Calculated for (3S, 3'S)-isomer | Calculated for (3R, 3'R)-isomer | Conclusion |

| Optical Rotation [α]D | +15.8 (c 1.0, MeOH) | +14.5 (in silico) | -14.2 (in silico) | Absolute configuration is (3S, 3'S) |

| Electronic Circular Dichroism (ECD) | Positive Cotton effect at 210 nm | Positive Cotton effect at 208 nm | Negative Cotton effect at 208 nm | Confirms (3S, 3'S) configuration |

NMR Spectroscopy for Relative Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry and conformational preferences of molecules. auremn.org.br For this compound, NMR can elucidate the cis/trans relationship between the substituents on each ring and provide insights into the puckering of the azetidine and pyrrolidine rings.

Key NMR techniques include:

Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between protons on adjacent carbons can help to determine their dihedral angle, and thus their relative stereochemistry (cis or trans).

Nuclear Overhauser Effect (NOE): Through-space interactions between protons, detected in 2D NOESY or ROESY experiments, indicate their spatial proximity. For example, an NOE between a proton on the azetidine ring and a proton on the pyrrolidine ring would provide information about the relative orientation of the two rings.

Conformational Analysis: The pyrrolidine ring can adopt various puckered conformations (e.g., Cγ-endo or Cγ-exo). frontiersin.org The analysis of coupling constants and NOEs, often in conjunction with computational modeling, can reveal the preferred conformation of the rings in solution. frontiersin.orgacs.org The four-membered azetidine ring is also puckered, and its conformation can be similarly investigated. ipb.pt

The table below outlines key NMR parameters and their utility in the structural elucidation of this compound.

| NMR Parameter | Information Gained | Example Application |

| ¹H-¹H Coupling Constants (³J) | Dihedral angles, relative stereochemistry (cis/trans) | A larger coupling constant between H3 and H4 protons on the pyrrolidine ring might suggest a trans relationship. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons, conformation | An NOE between the proton at C3 of the azetidine and a proton at C2 or C5 of the pyrrolidine would indicate a specific relative orientation of the two rings. |

| ¹³C Chemical Shifts | Ring strain and conformation | The chemical shifts of the ring carbons can be sensitive to the ring pucker and the orientation of substituents. ipb.pt |

| Variable Temperature NMR | Conformational dynamics | Changes in the NMR spectrum with temperature can reveal the presence of multiple interconverting conformers and allow for the determination of the energy barriers between them. frontiersin.org |

Advanced Derivatization and Functionalization Strategies of 1 Azetidin 3 Yl Pyrrolidin 3 Ol

Chemoselective Modification of the Pyrrolidin-3-ol Hydroxyl Group

The secondary hydroxyl group on the pyrrolidine (B122466) ring is a primary site for functionalization. Its reactivity allows for a range of transformations, from simple ester and ether formation to changes in its oxidation state, thereby enabling fine-tuning of the molecule's physicochemical properties.

Esterification of the hydroxyl group is a common strategy to introduce a variety of acyl groups. These reactions can be catalyzed by acids, coupling agents, or enzymes, offering a broad scope of potential derivatives. medcraveonline.com For instance, in analogous systems, the Mitsunobu reaction has been effectively used for the esterification of complex alcohols. This reaction typically involves treating the alcohol with a carboxylic acid in the presence of a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This method is known for its mild conditions and stereochemical inversion at the alcohol center.

Etherification provides another route to modify the hydroxyl group, introducing alkyl or aryl substituents. A notable related mechanism involves the intramolecular cyclization of a chloropropylamine to form a reactive azetidinium ion intermediate, which then acts as an alkylating agent for a phenol (B47542) to form an ether. acs.org While this describes the formation of an azetidinium ion, the principle of alkylating a hydroxyl group can be applied more broadly. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, could also be employed, assuming chemoselectivity over the azetidine (B1206935) nitrogen can be controlled, likely through N-protection.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acid, PPh₃, DIAD, 60 °C | Ester | nih.gov |

| Etherification (Alkylation) | Alkyl Halide, Base (e.g., NaH) | Ether | acs.org |

Oxidation and Reduction Transformations

The secondary alcohol of the pyrrolidin-3-ol moiety can be oxidized to the corresponding ketone, 1-(azetidin-3-yl)pyrrolidin-3-one. This transformation not only changes the electronic and steric profile of the molecule but also opens up further synthetic possibilities at the carbonyl group. A variety of oxidizing agents can be employed for this purpose. In studies on the closely related 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol, several oxidation methods were explored. diva-portal.org While some common reagents like TEMPO/NaOCl led to undesired side reactions such as chlorination of aromatic rings, others proved more successful. diva-portal.org

For example, oxidation using ceric ammonium (B1175870) nitrate (B79036) (CAN) in a biphasic system of dichloromethane (B109758) (DCM) and water at 0°C can be effective. diva-portal.org Another set of conditions involves Dess-Martin periodinane (DMP) in DCM. The resulting ketone can, in turn, be subjected to reduction reactions, using agents like sodium borohydride (B1222165) (NaBH₄), to regenerate the alcohol, potentially allowing for stereochemical control or the introduction of isotopic labels.

Table 2: Oxidation of Pyrrolidin-3-ol Analogs

| Oxidant | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | DCM / H₂O | 0 °C | Successful oxidation to ketone | diva-portal.org |

| Dess-Martin Periodinane (DMP) | DCM | Room Temp. | Successful oxidation to ketone | diva-portal.org |

| TEMPO / NaOCl | DCM / H₂O | 0 °C | Formation of undesired chlorinated by-products | diva-portal.org |

Functionalization of the Azetidine Nitrogen and Ring Carbons

The azetidine ring offers multiple sites for derivatization, including the secondary amine and the ring carbons. These modifications are key to expanding the structural diversity and modulating the biological activity of the core scaffold.

The secondary amine of the azetidine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation. These reactions are fundamental for introducing a vast array of substituents.

N-Alkylation involves the reaction of the azetidine with an alkylating agent, such as an alkyl halide or sulfonate, typically in the presence of a base to neutralize the acid formed during the reaction. ambeed.com For example, the azetidine nitrogen can be alkylated with moieties like a benzhydryl group. chemrxiv.org This strategy is often used to install protecting groups or to introduce specific pharmacophores that can interact with biological targets. nih.gov

N-Acylation introduces an acyl group to the azetidine nitrogen, forming an amide linkage. This is typically achieved by reacting the azetidine with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent). vulcanchem.com N-acylation can significantly alter the electronic properties of the nitrogen, making it less basic and potentially influencing the conformation of the azetidine ring. This modification is a common strategy to expand the functional diversity of azetidine-containing compounds. smolecule.com

Table 3: N-Functionalization of the Azetidine Ring

| Reaction Type | Reagent Type | Conditions | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Base (e.g., Et₃N) | N-Alkylazetidine | ambeed.com |

| N-Alkylation | 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627) | Amine, Heat | N-Substituted Azetidine | vulcanchem.com |

| N-Acylation | Acyl Chloride | Base (e.g., Et₃N) | N-Acylazetidine | vulcanchem.com |

C-H Functionalization Strategies on Azetidine and Pyrrolidine Rings

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-C or C-heteroatom bonds without pre-functionalized starting materials. For saturated heterocycles like azetidine and pyrrolidine, these reactions often rely on directing groups to achieve regioselectivity. acs.orgthieme-connect.com

One strategy involves the use of a directing group attached to the ring nitrogen, which coordinates to a transition metal catalyst (e.g., rhodium, ruthenium, or palladium) and directs the activation of a specific C-H bond, typically at the α- or β-position. thieme-connect.comhbni.ac.in For the pyrrolidine ring in our target molecule, the azetidin-3-yl substituent itself could potentially influence the regioselectivity of C-H activation.

A more direct approach for the azetidine ring involves α-lithiation followed by trapping with an electrophile. uni-muenchen.de By using a suitable N-protecting/directing group (e.g., N-thiopivaloyl) and a strong base like s-BuLi in the presence of TMEDA at low temperatures, the C-2 position of the azetidine can be deprotonated. The resulting organolithium species can then react with a wide range of electrophiles (aldehydes, ketones, alkyl halides), leading to the diastereoselective formation of 2-substituted azetidines. uni-muenchen.de This method provides a precise way to introduce substituents onto the azetidine ring carbon adjacent to the nitrogen.

Creating more complex architectures, such as those with exocyclic double bonds, spirocyclic systems, or bridged frameworks, represents a significant advancement in derivatization.

One innovative approach utilizes the high strain energy of azabicyclo[1.1.0]butane (ABB) intermediates. bris.ac.uk These highly reactive species can be generated from suitable precursors and undergo strain-release-driven reactions. For instance, reacting an ABB derivative with an electrophile can induce a spirocyclization-desilylation cascade to generate novel spiro-azetidines. bris.ac.uk This methodology allows for the construction of complex spirocyclic systems containing the azetidine core in a modular fashion.

Another relevant transformation is the formation of spirocyclic azetidinium ions as reactive intermediates. In one study, 1-(3-chloropropyl)pyrrolidine (B1588886) was shown to cyclize intramolecularly to form a spiro[3.4]azetidinium octane (B31449) cation, which then acted as the alkylating agent. acs.org While this was an intermediate, it highlights the possibility of forming bridged or spirocyclic structures through intramolecular reactions involving the azetidine nitrogen and a tethered reactive group. Furthermore, bifunctional molecules have been synthesized where the azetidine nitrogen displaces a leaving group on another ring system, effectively bridging the azetidine-pyrrolidine scaffold to a larger, more complex moiety. google.com

Regioselective and Chemoselective Transformations for Analogue Generation

The presence of multiple reactive sites—a secondary amine on the azetidine ring, a tertiary amine within the pyrrolidine ring, and a secondary hydroxyl group—necessitates the use of regioselective and chemoselective transformations to achieve specific structural modifications. The differential reactivity of these functional groups allows for targeted derivatization.

The secondary amine of the azetidine ring is a primary site for functionalization due to its nucleophilicity and accessibility. chemrxiv.org Standard N-alkylation or N-acylation reactions can be employed to introduce a wide variety of substituents. core.ac.uk For instance, reductive amination with aldehydes or ketones, or acylation with acid chlorides or anhydrides, can selectively modify the azetidine nitrogen. Protecting groups, such as the benzhydryl group, are often used on the azetidine nitrogen during synthesis, and their removal allows for late-stage functionalization. chemrxiv.org

The hydroxyl group on the pyrrolidin-3-ol moiety offers another handle for derivatization. It can undergo oxidation to the corresponding ketone, azetidin-3-yl(3-oxopyrrolidin-1-yl)methanone, or be subjected to etherification or esterification reactions. These transformations allow for the introduction of diverse functionalities that can modulate the compound's physicochemical properties, such as polarity and hydrogen bonding capacity.

The pyrrolidine ring itself can also be a target for modification, although this is often more complex. Ring-expansion strategies, for example, could potentially transform the pyrrolidine into a piperidine (B6355638) ring, offering a different conformational profile for biological evaluation. researchgate.net

Below is a table summarizing potential regioselective and chemoselective transformations for generating analogues of 1-(azetidin-3-yl)pyrrolidin-3-ol.

| Target Site | Transformation | Reagents and Conditions | Potential Analogue Class | Reference |

| Azetidine Nitrogen | N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | N-Alkyl-azetidinyl-pyrrolidinols | chemrxiv.org |

| Azetidine Nitrogen | N-Acylation | Acyl chloride, base (e.g., Et₃N) | N-Acyl-azetidinyl-pyrrolidinols | core.ac.uk |

| Azetidine Nitrogen | Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-azetidinyl-pyrrolidinols | nih.gov |

| Pyrrolidinol Hydroxyl | Oxidation | Oxidizing agent (e.g., PCC, Swern) | Azetidinyl-pyrrolidinones | N/A |

| Pyrrolidinol Hydroxyl | Etherification | Alkyl halide, base (e.g., NaH) | 3-Alkoxy-pyrrolidinyl derivatives | N/A |

| Pyrrolidinol Hydroxyl | Esterification | Acyl chloride, base (e.g., pyridine) | 3-Acyloxy-pyrrolidinyl derivatives | N/A |

Generation of Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology

The generation of a library of analogues based on the this compound scaffold is a critical step in conducting structure-activity relationship (SAR) studies. SAR is a fundamental process in drug discovery that correlates the chemical structure of a compound with its biological activity. nih.gov By systematically altering different parts of the molecule, researchers can identify the key structural features, or pharmacophore, responsible for its biological effects.

For the this compound scaffold, SAR studies would likely focus on several key areas:

Substitution on the Azetidine Nitrogen: The secondary amine of the azetidine ring provides a straightforward point for diversification. Introducing various alkyl, aryl, or acyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. For example, in related series, the addition of different substituents to a nitrogen on a pyridine (B92270) ring was shown to yield potent ligands for nicotinic acetylcholine (B1216132) receptors. core.ac.uk

Modification of the Pyrrolidinol Ring: The hydroxyl group at the 3-position of the pyrrolidine ring is a key feature. Its stereochemistry (R or S) can be crucial for biological activity, as seen in SAR studies of similar 3-hydroxypyrrolidine-containing compounds where one enantiomer is often more active. acs.org Conversion of the alcohol to an ether or ester, or its removal or oxidation to a ketone, would probe the importance of this hydrogen bond donor/acceptor.

Ring System Variation: Replacing the pyrrolidine ring with other cyclic amines like piperidine or morpholine (B109124) can explore the impact of ring size and conformation on activity. researchgate.net Similarly, the strained azetidine ring could be compared to less strained four-membered rings or expanded to a pyrrolidine. Such modifications can influence how the molecule fits into a biological target's binding site. nih.gov

The table below illustrates a hypothetical SAR study for this compound analogues, linking structural modifications to potential changes in biological activity.

| Analogue Series | Structural Modification | Rationale for SAR | Potential Impact on Activity | Reference |

| N-Substituted Analogues | Introduction of various alkyl, aryl, and acyl groups on the azetidine nitrogen. | To explore the binding pocket and modulate physicochemical properties like lipophilicity and solubility. | Could enhance potency and selectivity, or improve pharmacokinetic profiles. | chemrxiv.orgcore.ac.uk |

| Pyrrolidinol Modified Analogues | Inversion of stereochemistry at C3-OH; Conversion of OH to OMe, OAc; Oxidation to ketone. | To determine the role of the hydroxyl group as a hydrogen bond donor/acceptor and the importance of its spatial orientation. | Activity may be highly dependent on the stereochemistry and nature of this functional group. acs.org | acs.org |

| Ring Variant Analogues | Replacement of pyrrolidine with piperidine or morpholine; Replacement of azetidine with pyrrolidine. | To assess the influence of ring size, conformation, and flexibility on target binding. | Changes in ring structure can lead to significant gains or losses in activity by altering the spatial arrangement of key binding motifs. nih.govresearchgate.net | nih.govresearchgate.net |

Through the systematic synthesis and biological evaluation of such analogues, a comprehensive understanding of the SAR for the this compound scaffold can be developed, guiding the design of more potent and selective compounds for specific biological targets.

Computational Chemistry and Mechanistic Elucidation of 1 Azetidin 3 Yl Pyrrolidin 3 Ol Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

DFT has become a cornerstone for analyzing complex organic reactions, offering a quantum mechanical lens to view the intricate processes of bond formation and cleavage. For systems involving azetidine (B1206935) and pyrrolidine (B122466) rings, DFT is crucial for dissecting the factors that control reaction outcomes. nih.govnih.gov

Transition State Characterization for Ring Formation and Interconversion

The synthesis of azetidines is often in competition with the formation of the thermodynamically more stable five-membered pyrrolidine ring. nih.govacs.org This competition is governed by the relative energies of the transition states for the competing cyclization pathways, typically a 4-exo versus a 5-endo cyclization. nih.govresearchgate.net DFT calculations are instrumental in locating and characterizing these transition states, providing activation energies (ΔG‡) that explain the observed product distribution.

For instance, in the intramolecular aminolysis of epoxy amines, DFT studies have shown that the transition state leading to the azetidine can be energetically favored over the one leading to the pyrrolidine, consistent with Baldwin's rules for ring closure. nih.govacs.org However, this outcome can be highly sensitive to the reaction conditions and the presence of catalysts. frontiersin.orgnih.gov Similarly, in radical cyclizations of ynamides, DFT calculations have demonstrated that the 4-exo-dig pathway to form azetidines is kinetically favored over the 5-endo-dig pathway, which would yield a five-membered ring. nih.gov

The interconversion of these heterocyclic systems, such as the ring expansion of aziridines to azetidines or azetidines to pyrrolidines, also involves distinct transition states. nih.govacs.org Computational analysis of these pathways helps to understand the feasibility and stereochemical outcome of such rearrangements. nih.gov

Elucidation of Reaction Pathway Selectivity (Regio- and Stereoselectivity)

DFT calculations provide profound insights into the origins of regio- and stereoselectivity. A compelling example is the La(OTf)₃-catalyzed intramolecular aminolysis of 3,4-epoxy amines. frontiersin.orgnih.govfrontiersin.org For cis-epoxy amines, the reaction yields azetidines, whereas trans-epoxy amines yield pyrrolidines. DFT calculations revealed the source of this switch in regioselectivity. frontiersin.orgnih.gov By modeling the transition states with a lanthanum complex, researchers found that the catalyst reverses the relative energy barriers for C3 (azetidine) versus C4 (pyrrolidine) attack depending on the substrate's stereochemistry. frontiersin.orgnih.govresearchgate.net

| Substrate System | Catalyst | Favored Pathway (Computational) | ΔΔG‡ (Pyrrolidine - Azetidine) (kcal/mol) | Experimental Outcome |

|---|---|---|---|---|

| trans-Epoxy Amine | La(III) Complex | Pyrrolidine Formation | -3.8 | Pyrrolidine |

| cis-Epoxy Amine | La(III) Complex | Azetidine Formation | +10.4 | Azetidine |

Furthermore, DFT is used to rationalize the stereochemical outcomes of reactions, such as the diastereoselectivity in the synthesis of 2-arylazetidines, where the formation of the trans product is explained by the lower energy of its corresponding transition state. nih.govacs.org

Molecular Modeling and Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For the 1-(azetidin-3-yl)pyrrolidin-3-ol system, molecular modeling is essential to explore its conformational landscape and understand the interplay of its constituent rings.

Energy Minimization and Conformational Sampling of Azetidinyl Pyrrolidinols

The this compound scaffold possesses multiple degrees of freedom, including the puckering of both the azetidine and pyrrolidine rings, the rotation around the C-N bond connecting them, and the pyramidal inversion of the azetidine nitrogen. researchgate.netresearchgate.net This results in a complex potential energy surface with numerous local minima corresponding to different stable conformers.

Computational methods, such as molecular mechanics or DFT, are used to perform conformational searches and energy minimizations to identify these stable structures. researchgate.netcsic.es Understanding the relative populations of these conformers in solution is key to predicting which shape is most likely to interact with a biological target. csic.es

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | Basic atomic composition |

| Molecular Weight | 142.20 | Mass of one mole of the substance |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Predicts transport properties (e.g., cell permeability) |

| LogP | -0.9752 | Measures lipophilicity/hydrophilicity |

| Rotatable Bonds | 1 | Indicates molecular flexibility |

Analysis of Intramolecular Interactions and Strain

Furthermore, the proximity of the two rings allows for potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group of the pyrrolidine and the nitrogen atom of the azetidine. These interactions can significantly influence the conformational preferences of the molecule, stabilizing certain geometries over others. rsc.org NBO (Natural Bond Orbital) analysis within DFT calculations can be used to identify and quantify such non-covalent interactions. rsc.org

In Silico Studies of Scaffold Interactions with Macromolecular Targets (general)

The azetidinyl-pyrrolidinol scaffold and related structures are attractive components in drug discovery programs. acs.orgacs.org In silico techniques, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in the early stages of this process for predicting and analyzing how these scaffolds might interact with macromolecular targets like proteins and enzymes. researchgate.netmdpi.comnih.gov

Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a receptor. researchgate.netscispace.com For azetidine- and pyrrolidine-containing scaffolds, docking studies have been successfully used to identify potential inhibitors for a range of targets. For example, novel azetidine scaffolds have been discovered as inhibitors of the Colony-Stimulating Factor-1 Receptor (CSF-1R) through docking models, with the predicted binding mode later confirmed by X-ray crystallography. nih.gov Similarly, docking has been used to study spirooxindole-pyrrolidine derivatives as antifungal agents and azetidinone compounds as antibacterial agents. researchgate.netmdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.netkoreascience.kr MD simulations provide a more realistic representation of the biological environment, including the presence of water and the flexibility of the protein, allowing for the refinement of binding poses and the calculation of binding free energies. researchgate.netmdpi.com This two-step approach was used to investigate 4-azetidinyl-1-aryl-cyclohexane derivatives as CCR2 antagonists, where MD simulations refined the initial docking poses and provided key insights into the dynamic interactions crucial for binding. koreascience.kr These computational tools are essential for understanding structure-activity relationships (SAR) and guiding the optimization of lead compounds. nih.gov

Molecular Docking and Ligand-Scaffold Recognition

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand within the active site of a receptor. For the this compound scaffold, these simulations are crucial for understanding how its distinct structural features contribute to molecular recognition. The azetidine ring, a strained four-membered heterocycle, and the five-membered pyrrolidinol ring together offer a unique three-dimensional profile and a specific distribution of hydrogen bond donors and acceptors.

While specific docking studies focusing solely on this compound as the primary ligand are not extensively documented in publicly available research, the utility of its constituent moieties is well-established in drug discovery. For instance, the azetidine ring is often employed as a bioisosteric replacement for other cyclic or acyclic fragments to improve physicochemical properties and binding affinity. acs.org Similarly, the pyrrolidinol core is a common feature in a variety of biologically active molecules.

In the context of larger molecules incorporating the this compound fragment, docking studies have revealed key interactions. The nitrogen atoms of both the azetidine and pyrrolidine rings can act as hydrogen bond acceptors, while the hydroxyl group of the pyrrolidine ring and the N-H of the azetidine can serve as hydrogen bond donors. These interactions are critical for anchoring the ligand within a binding pocket. For example, in studies of inhibitors for various kinases, the pyrrolidinol moiety has been shown to form crucial hydrogen bonds with backbone residues in the hinge region of the kinase domain. mdpi.com

The conformational flexibility of the pyrrolidine ring and the puckering of the azetidine ring also play a significant role in achieving an optimal binding conformation. The relative orientation of the two rings, dictated by the C-N bond connecting them, allows the molecule to adopt various shapes to fit into different binding sites.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | chemscene.com |

| logP | -0.9752 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

This table summarizes key computational chemistry data for (3S)-1-(azetidin-3-yl)pyrrolidin-3-ol.

Dynamics Simulations for Conformational Ensembles

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time, offering a more dynamic picture than the static view provided by molecular docking. For this compound, MD simulations can elucidate the preferred conformations in different environments, such as in aqueous solution or within a protein binding site.

While specific MD simulation studies on this compound are not readily found in the literature, the conformational behavior of both azetidine and pyrrolidine derivatives has been investigated. These studies indicate that the ring puckering is influenced by the nature and position of substituents. The hydroxyl group on the pyrrolidine ring, for example, can influence the ring's preferred conformation through intramolecular hydrogen bonding or steric interactions.

The conformational ensemble generated from MD simulations can be used for more advanced docking protocols, such as ensemble docking, where multiple conformations of the ligand are docked to a receptor. This approach can provide a more accurate prediction of binding affinity and pose, as it accounts for the inherent flexibility of the ligand.

Prediction of Synthetic Accessibility and Reactivity Profiles

The successful application of a molecule in any field, including medicinal chemistry, is contingent on its synthetic feasibility. Computational tools can be employed to predict the synthetic accessibility of a compound, providing a score based on the complexity of the molecule and the availability of known synthetic routes to similar structures.

For this compound, the synthesis generally involves the coupling of an appropriately protected azetidine derivative with a pyrrolidinol precursor. The synthetic accessibility is considered to be relatively straightforward, often utilizing methods like reductive amination. Computational algorithms that analyze retrosynthetic pathways would likely classify this compound as readily synthesizable.

The reactivity profile of this compound can also be predicted using computational methods. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to determine the electron distribution within the molecule, identifying sites that are susceptible to nucleophilic or electrophilic attack.

The nitrogen atom of the pyrrolidine ring is generally the most nucleophilic site, making it prone to alkylation or acylation reactions. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation or etherification. The azetidine ring, being a strained system, can be susceptible to ring-opening reactions under certain conditions, although the N-substitution with the pyrrolidine ring provides some stability.

Computational models can also predict key physicochemical properties that influence a molecule's behavior.

| Predicted Property | Value | Method |

| pKa (most basic) | ~9.5-10.5 | Computational Prediction |

| pKa (most acidic) | ~15-16 | Computational Prediction |

This table presents predicted pKa values for the ionizable groups of this compound based on computational models.

These computational predictions of synthetic accessibility and reactivity are invaluable in the early stages of drug discovery and development, allowing for the prioritization of molecules with favorable chemical properties and a high likelihood of successful synthesis.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like 1-(azetidin-3-yl)pyrrolidin-3-ol, which contains two distinct heterocyclic rings and multiple stereocenters, a suite of advanced NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish its three-dimensional structure.

Based on the structure, a plausible set of NMR data can be predicted. The chemical shifts are influenced by the electronic environment of each nucleus. The pyrrolidinol ring, the azetidine (B1206935) ring, and the hydroxyl group each impart characteristic signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidinol C3-H/C3 | ~4.4 | ~70.0 |

| Pyrrolidinol C5-H₂/C5 | ~3.0-3.2 | ~60.0 |

| Pyrrolidinol C2-H₂/C2 | ~2.8-3.0 | ~58.0 |

| Azetidine C3-H/C3 | ~3.5 | ~55.0 |

| Azetidine C2/4-H₂/C2/4 | ~3.6-3.8 | ~52.0 |

| Pyrrolidinol C4-H₂/C4 | ~1.9-2.1 | ~35.0 |

| -OH | Variable (e.g., ~2.5-4.0) | - |

| Azetidine -NH | Variable (e.g., ~1.5-3.0) | - |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of this compound. emerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this molecule, COSY would show correlations between adjacent protons within the pyrrolidinol ring and within the azetidine ring, helping to trace the carbon backbone of each ring system. For instance, the proton on C3 of the pyrrolidinol would show correlations to the protons on C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons (¹H-¹³C one-bond correlations). youtube.com This powerful experiment allows for the direct assignment of carbon signals based on their corresponding, and often more easily assigned, proton signals. sdsu.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.com HMBC is vital for connecting the different structural fragments of the molecule. Crucially, it would show a correlation between the protons on the azetidine ring (e.g., C2/C4 protons) and the C3 carbon of the pyrrolidinol ring, and vice-versa, confirming the point of attachment between the two heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of whether they are connected through bonds. This is the primary method for determining the stereochemistry of the molecule. ipb.pt For this compound, NOESY experiments would reveal through-space correlations between protons on the azetidine ring and protons on the pyrrolidinol ring. The presence or absence of specific cross-peaks would define the relative orientation (cis/trans) of the substituents on both rings. ipb.ptwiley-vch.de

Advanced Solvent and Temperature-Dependent NMR Studies

The presence of exchangeable protons in the hydroxyl (-OH) and the secondary amine (-NH) groups can lead to broad signals in the NMR spectrum. Temperature-dependent NMR studies can provide valuable information on the dynamics of the molecule. ipb.pt Lowering the temperature can slow down the rate of proton exchange and conformational changes, resulting in sharper signals for the NH and OH protons and potentially resolving distinct signals for different conformers. ipb.pt

Changing the NMR solvent can also be informative. Using a hydrogen-bond-accepting solvent like DMSO-d₆ can help to identify the -OH and -NH protons, as their chemical shifts are often significantly different compared to those in a non-polar solvent like CDCl₃.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the molecule, providing definitive confirmation of its identity. For this compound, the molecular formula is C₇H₁₄N₂O. chemscene.com HRMS analysis would be expected to yield an exact mass measurement that corresponds to this formula.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₅N₂O⁺ | 143.1184 | Typically within 5 ppm of calculated |

| [M+Na]⁺ | C₇H₁₄N₂NaO⁺ | 165.1004 | Typically within 5 ppm of calculated |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. iaea.orgimreblank.ch This technique provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pattern is a unique fingerprint that can be used to confirm the structure and connectivity.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, including:

Cleavage of the N-C bond between the two rings: This would be a primary fragmentation, leading to ions corresponding to the protonated azetidine and pyrrolidinol rings or fragments thereof.

Loss of water (H₂O): The hydroxyl group on the pyrrolidinol ring can be easily eliminated as a neutral water molecule.

Ring opening/fragmentation of the azetidine ring: The strained four-membered ring can undergo cleavage to produce characteristic smaller fragments.

Ring opening/fragmentation of the pyrrolidinol ring: Cleavage within the five-membered ring can also occur, leading to various fragment ions.

Table 3: Plausible MS/MS Fragmentation of [C₇H₁₅N₂O]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 143.1 | 125.1 | H₂O | Loss of water from the pyrrolidinol ring |

| 143.1 | 86.1 | C₃H₅N | Fragment corresponding to protonated pyrrolidin-3-ol |

| 143.1 | 58.1 | C₄H₇NO | Fragment corresponding to protonated azetidine |

| 125.1 | 70.1 | C₃H₅N | Fragment from [M+H-H₂O]⁺ corresponding to dehydrated pyrrolidine (B122466) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are often used together for a more complete analysis. aps.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is particularly sensitive to polar functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H (alcohol) and N-H (secondary amine) stretching vibrations, as well as C-N and C-O stretching vibrations. google.com

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR. researchgate.net The C-C and C-N bonds within the heterocyclic rings would likely produce distinct Raman signals.

These techniques are also valuable for assessing the purity of a sample. The absence of extraneous peaks in the IR and Raman spectra can indicate a high level of purity. Conversely, the presence of unexpected bands could signify impurities, such as residual solvents or starting materials.

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| O-H Stretch (broad) | Alcohol | 3200 - 3600 | IR |

| N-H Stretch (medium) | Secondary Amine | 3300 - 3500 | IR |

| C-H Stretch | Aliphatic | 2850 - 3000 | IR, Raman |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 | IR |

| C-N Stretch | Amine | 1020 - 1250 | IR, Raman |

| Ring Vibrations | Azetidine/Pyrrolidine | 800 - 1300 | Raman |

Absence of Publicly Available Crystallographic Data for this compound

Despite a comprehensive search of scientific literature and crystallographic databases, no single-crystal X-ray diffraction data for the compound this compound has been found in the public domain. Consequently, the advanced spectroscopic and analytical characterization, specifically through X-ray crystallography for single crystal structure determination, cannot be detailed at this time.

Searches were conducted across various platforms, including chemical databases and the Cambridge Crystallographic Data Centre (CCDC), which is a primary repository for small-molecule crystal structures. These inquiries did not yield any published crystallographic information file (CIF) or associated structural data for the specified compound.

While the molecular structure of this compound is known, and the compound is available from commercial suppliers, its three-dimensional arrangement in the solid state, as determined by X-ray crystallography, does not appear to have been published in accessible scientific literature. Information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is therefore unavailable.

It is important to note that while X-ray crystallography data exists for more complex molecules that incorporate the this compound moiety as a structural fragment, this does not represent the crystal structure of the parent compound itself.

Without the foundational crystallographic data, a detailed analysis and the generation of corresponding data tables as requested are not possible. Further research and publication in the field would be required for such an article to be written.

Strategic Role of 1 Azetidin 3 Yl Pyrrolidin 3 Ol in Contemporary Chemical Biology and Drug Discovery Research

Scaffold Design and Exploration in Diverse Chemical Space.researchgate.netvulcanchem.com

The inherent three-dimensionality of the 1-(azetidin-3-yl)pyrrolidin-3-ol scaffold is a key attribute driving its use in modern drug discovery. pharmablock.com Unlike flat aromatic rings that are common in many drug molecules, this spirocyclic-like motif provides a rigid framework that projects substituents into distinct vectors of three-dimensional space. researchgate.net This spatial arrangement is crucial for optimizing interactions with the complex and undulating surfaces of biological targets such as enzymes and receptors.

The azetidine (B1206935) ring, a four-membered heterocycle, is considered a "privileged structure" in medicinal chemistry. chemrxiv.org Its incorporation into molecules can lead to improved pharmacokinetic properties. researchgate.net The pyrrolidine (B122466) ring, a five-membered heterocycle, is also a common motif in biologically active compounds. The combination of these two rings in this compound creates a novel scaffold that allows for the exploration of new areas of chemical space. pharmablock.com Medicinal chemists can functionalize the scaffold at multiple points, including the secondary amine of the azetidine, the hydroxyl group of the pyrrolidine, and the pyrrolidine nitrogen, to generate a diverse library of compounds with a wide range of biological activities.

Integration into Complex Molecular Architectures and Polycyclic Systems.chemrxiv.orgbenchchem.com

The this compound moiety can be readily incorporated into more complex molecular architectures and polycyclic systems. chemrxiv.org The secondary amine of the azetidine ring and the hydroxyl group of the pyrrolidine ring serve as convenient handles for synthetic elaboration. For instance, the amine can be acylated, alkylated, or used in reductive amination reactions to attach various substituents. The hydroxyl group can be converted into an ether or ester, or it can be used in Mitsunobu reactions.

The synthesis of molecules incorporating this scaffold often involves multi-step sequences. For example, a common strategy is the reaction of a protected azetidin-3-one (B1332698) with a pyrrolidine derivative, followed by reduction and deprotection steps. nih.gov The development of efficient synthetic routes to access these complex molecules is an active area of research. researchgate.netresearchgate.net The ability to integrate this scaffold into larger, more intricate structures allows for the fine-tuning of a molecule's properties to achieve the desired biological activity and pharmacokinetic profile.

Contribution to Lead Compound Generation and Optimization Efforts (general).accelachem.com

The unique structural features of this compound make it a valuable building block for the generation and optimization of lead compounds in drug discovery programs. Its three-dimensional nature can enhance binding affinity and selectivity for a target protein. pharmablock.com Furthermore, the presence of the azetidine and pyrrolidine rings can improve physicochemical properties such as solubility and metabolic stability, which are crucial for developing a successful drug.

In the process of lead optimization, medicinal chemists systematically modify the structure of a lead compound to improve its efficacy, safety, and pharmacokinetic properties. The this compound scaffold provides a versatile platform for making these modifications. For example, in the development of inhibitors for the PIM kinase family, a novel chemical series based on a triazolo[4,3-b]pyridazine tricycle was generated using a scaffold hopping strategy from a previously reported inhibitor. nih.gov This led to the identification of potent and selective inhibitors with improved properties.

Bioisosteric Replacements and Scaffold Hopping Studies Utilizing Azetidine and Pyrrolidine Motifs

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. The azetidine and pyrrolidine motifs present in this compound are often used as bioisosteric replacements for other cyclic or acyclic fragments. For example, the azetidine ring can serve as a bioisostere for a piperidine (B6355638) or morpholine (B109124) ring. pharmablock.comnih.gov This can lead to improved properties such as increased potency or reduced off-target effects.

Scaffold hopping is a computational or experimental strategy used to identify new molecular scaffolds that can serve as starting points for drug discovery. researchgate.net The this compound scaffold itself can be considered a product of scaffold hopping, combining the well-established azetidine and pyrrolidine motifs in a novel way. In the development of GlyT1 inhibitors, a scaffold hopping approach led to the discovery of azetidine-based analogs that were more potent than their piperidine-based counterparts. nih.gov Similarly, in the search for inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase, a bicyclic pyrrolidine scaffold was designed to mimic the geometry of a bicyclic azetidine lead series, allowing for the exploration of new chemical space. biorxiv.org

The following table provides examples of how the azetidine and pyrrolidine motifs have been utilized in bioisosteric replacement and scaffold hopping studies.

| Original Fragment | Bioisosteric Replacement/Scaffold Hop | Target/Application | Reference |

| Piperidine | Azetidine | GlyT1 Inhibitors | nih.gov |

| Bicyclic Azetidine | Bicyclic Pyrrolidine | Toxoplasma gondii PheRS Inhibitors | biorxiv.org |

| Morpholine | Spirocyclic Oxetane (containing azetidine) | General Drug Discovery | researchgate.net |

| Isoindoline | Pyrrolidine | SARS-CoV-2 3CL Protease Inhibitors | acs.org |

The strategic use of this compound and its constituent motifs in scaffold design, complex molecule synthesis, lead optimization, and bioisosteric replacement studies highlights its importance in contemporary chemical biology and drug discovery. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to develop novel therapeutics with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(azetidin-3-yl)pyrrolidin-3-ol, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, acetonitrile is used as a solvent at elevated temperatures (80–100°C) to facilitate ring formation. Key intermediates are characterized via NMR spectroscopy (e.g., δ 3.3–3.3 ppm for azetidine protons) and mass spectrometry (e.g., molecular ion peak at m/z 142.1) to confirm structural integrity . Purification often employs column chromatography with gradients of ethyl acetate and hexane .

Q. What structural features of this compound contribute to its reactivity in medicinal chemistry?

- Methodological Answer : The compound’s bicyclic structure (azetidine fused to pyrrolidine) and hydroxyl group enable hydrogen bonding with biological targets like enzymes. Computational modeling (e.g., DFT calculations) predicts nucleophilic attack at the azetidine nitrogen due to ring strain, while the hydroxyl group participates in acid-base catalysis .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : High-throughput screening (HTS) assays are conducted against targets such as GPCRs or kinases. For example, competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) are performed at 10 µM compound concentration. Dose-response curves (IC₅₀ values) are generated to assess potency, with follow-up validation via Western blotting for downstream signaling proteins .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

- Methodological Answer : Enantiomers (e.g., (R)- vs. (S)-configurations) exhibit divergent binding affinities. For example, the (R)-isomer shows 10-fold higher selectivity for α₂-adrenergic receptors compared to the (S)-form, confirmed via chiral HPLC separation (Chiralpak IA column) and functional cAMP assays . Synthetic routes are optimized using asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to achieve >90% enantiomeric excess .

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. Researchers should standardize protocols:

- Buffer systems : Use HEPES (pH 7.4) instead of Tris to avoid pH drift.

- Cell lines : Validate receptor expression levels via qPCR (e.g., HEK293 vs. CHO cells).

- Controls : Include known agonists/antagonists (e.g., clonidine for α₂ receptors) to benchmark activity .

Q. How can synthetic yields of this compound be improved while maintaining stereochemical purity?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE):

- Temperature : 90°C maximizes azetidine ring closure (80% yield) without racemization.

- Catalyst screening : Pd/C (5% w/w) reduces byproduct formation during hydrogenolysis.

- Workup : Liquid-liquid extraction with dichloromethane removes polar impurities, followed by recrystallization (ethanol/water) to achieve >99% purity .

Q. What computational tools predict the compound’s interactions with novel biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like NMDA receptors. Key steps:

- Ligand preparation : Assign partial charges via AM1-BCC.

- Binding site definition : Use cryo-EM structures (PDB: 7EUO) for glutamate receptors.

- Free energy calculations : MM/GBSA predicts ΔG values (±1.5 kcal/mol accuracy) .

Q. How do stability studies under physiological conditions inform formulation development?

- Methodological Answer : Stability is assessed via:

- pH-dependent degradation : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C. LC-MS identifies degradation products (e.g., ring-opened aldehydes).

- Light exposure : UV-Vis spectroscopy monitors photodegradation (λ_max = 254 nm).

Results guide excipient selection (e.g., cyclodextrins for oral formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.